While the exact role of N-Acetyl-DL-Asp in Canavan disease and other neurological conditions is still under investigation, ongoing research is exploring its potential as a:
Synthesis: NAA is formed from L-aspartate and acetyl-CoA by Asp-NAT in the following reaction []:
L-Aspartate + Acetyl-CoA → NAA + CoA
Breakdown: NAA is broken down back into L-aspartate and acetate by the enzyme aspartoacylase (ASPA) []:
NAA + H2O → L-Aspartate + Acetate
NAA is present in high concentrations in the brain, particularly in white matter, and is thought to play a role in several processes [, ]: